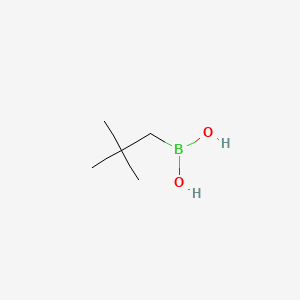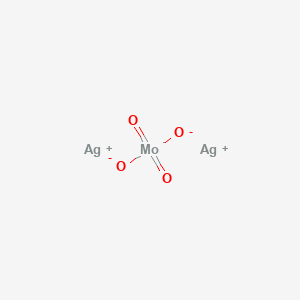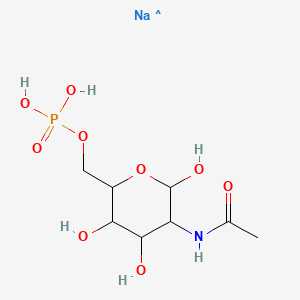
(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is a specialized lipid molecule belonging to the class of resolvins, which are derived from omega-3 fatty acids. Resolvins play a crucial role in resolving inflammation and promoting tissue healing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the enzymatic or chemical conversion of docosahexaenoic acid (DHA). Enzymatic methods typically involve the use of specific enzymes like aspirin-treated cyclooxygenase (COX) or lipoxygenase (LOX) to convert DHA into resolvins.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The process requires the use of purified enzymes, controlled temperatures, and specific pH levels to ensure the efficient conversion of DHA to the desired resolvin.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, primarily mediated by enzymes like COX and LOX.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at various positions on the fatty acid chain.
Common Reagents and Conditions:
Enzymes: COX, LOX
Reagents: Oxygen, hydrogen peroxide
Conditions: Controlled temperature, specific pH levels
Major Products Formed:
Other resolvins and related lipid mediators
Oxidized derivatives of the compound
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used to study lipid signaling pathways and the role of resolvins in inflammation resolution.
Biology: In biological research, it is used to investigate the mechanisms of inflammation and tissue repair. It has been shown to modulate immune responses and promote healing.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications in treating inflammatory diseases, such as arthritis and inflammatory bowel disease.
Industry: In the industry, it is used in the development of anti-inflammatory drugs and supplements.
Wirkmechanismus
The compound exerts its effects by binding to specific receptors on immune cells, such as G-protein-coupled receptors (GPCRs). This binding triggers a cascade of intracellular signaling pathways that lead to the resolution of inflammation and promotion of tissue repair. The molecular targets include GPCRs and other signaling molecules involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Resolvin E1
Resolvin D2
Resolvin D3
Uniqueness: (4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is unique in its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent anti-inflammatory properties. Compared to other resolvins, it has a distinct pattern of double bonds and hydroxyl groups that influence its biological activity.
Eigenschaften
Molekularformel |
C22H32O5 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20?,21-/m0/s1 |
InChI-Schlüssel |
OIWTWACQMDFHJG-NJIQAZPPSA-N |
SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Isomerische SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\C([C@H](C/C=C\CCC(=O)O)O)O)O |
Kanonische SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















